1-Methyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring.
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
Target of Action
The primary target of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole is Caspase-1 . Caspase-1 is a thiol protease that plays a crucial role in the body’s immune response by promoting the maturation of the pro-inflammatory cytokines IL-1β and IL-18 .
Mode of Action
The compound’s trifluoromethyl group may play a role in this interaction, as the fluorine atom is an electron-withdrawing group via the inductive effect but also a weak pi donor through interaction of the fluorine lone pair with the radical center’s SOMO .
Biochemical Pathways
Caspase-1 cleaves IL-1β between an Asp and an Ala, releasing the mature cytokine which is involved in a variety of inflammatory processes .
Result of Action
Given its interaction with caspase-1, it is likely that the compound influences the body’s inflammatory response .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the trifluoromethylation of pyrazole derivatives. This process typically employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base and a catalyst . The reaction conditions often include temperatures ranging from room temperature to elevated temperatures, depending on the specific reagents and catalysts used.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are conducted in polar solvents.
Major Products Formed:
Oxidation: Formation of pyrazole carboxylic acids or ketones.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate
Uniqueness: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable building block in synthetic chemistry .
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c1-10-3-2-4(9-10)5(6,7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSLINQSJFALSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381661 | |
Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154471-65-5 | |
Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole in chemical synthesis?
A1: this compound serves as a crucial building block in synthesizing various compounds, especially those with potential pharmaceutical and agrochemical applications. Its structure allows for diverse modifications, leading to a wide range of derivatives with tailored properties. []
Q2: Can you describe a practical method for synthesizing this compound?
A2: A new, efficient method for synthesizing this compound involves a multi-step process starting from readily available materials. This method offers high yields and is suitable for industrial-scale production due to its simplicity. [, ]
Q3: What are some examples of bioactive compounds derived from this compound?
A3: Researchers have synthesized various derivatives of this compound, including N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Some of these compounds exhibit promising antifungal activity against plant pathogens like Gibberella zeae and Fusarium oxysporum. [] Additionally, (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide demonstrates potential as a control agent for soft rot in plants by targeting soil surface fungi. []
Q4: Have any studies investigated the structure-activity relationship of these derivatives?
A4: While specific structure-activity relationship (SAR) studies for all derivatives haven't been extensively outlined in the provided research, it's evident that modifications to the core structure influence the biological activity. For example, the type and position of substituents on the pyrazole ring affect the antifungal potency of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. []
Q5: Are there analytical methods available to detect and quantify this compound and its derivatives?
A5: Researchers often employ techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to analyze these compounds. For instance, this method allows for the simultaneous determination of penthiopyrad enantiomers (a related compound) and its metabolite 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide in various matrices like vegetables and fruits. []
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